2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H20N4O4S and its molecular weight is 472.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes in the body.
Mode of Action
It’s synthesized via a three-component interaction of 1H-2,1-benzothiazin-4 (3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles . This suggests that it might interact with its targets in a similar multi-component manner.
Biochemical Pathways
Similar compounds have been involved in the synthesis of related four-membered to seven-membered heterocycles , indicating that it might affect similar biochemical pathways.
Result of Action
Similar compounds have shown unique biological activities , suggesting that this compound might have similar effects.
Action Environment
Similar compounds have been synthesized and studied under various conditions , indicating that environmental factors could potentially influence its action.
Properties
IUPAC Name |
2-amino-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-32-18-8-4-6-16(12-18)15-29-21-10-3-2-9-19(21)23-24(34(29,30)31)22(17-7-5-11-28-14-17)20(13-26)25(27)33-23/h2-12,14,22H,15,27H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHACHKJTDQVLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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